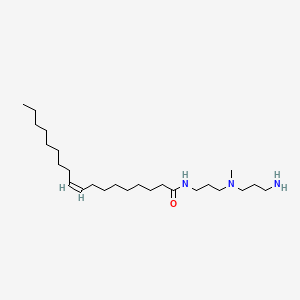
(Z)-N-(3-((3-Aminopropyl)methylamino)propyl)-9-octadecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a long aliphatic chain with an amide group and a secondary amine, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-octadecenoyl chloride and 3-aminopropylmethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully monitored to ensure optimal yield.
Coupling Reaction: The key step involves the coupling of 9-octadecenoyl chloride with 3-aminopropylmethylamine to form the desired amide bond. This reaction is typically catalyzed by a base such as triethylamine.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification methods is crucial to achieve the desired quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the amide group.
Substitution: Reagents like alkyl halides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological membranes and proteins. Its amphiphilic nature makes it a candidate for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is explored for its potential therapeutic applications. Its ability to interact with biological membranes suggests possible uses in drug delivery systems and as a component of pharmaceutical formulations.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may interact with specific protein targets, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(DIMETHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a dimethylamino group instead of a methylamino group.
N-[3-(DIETHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a diethylamino group.
N-[3-(METHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a methylamino group.
Uniqueness
The uniqueness of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE lies in its specific combination of functional groups and aliphatic chain length. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
94278-99-6 |
|---|---|
Molecular Formula |
C25H51N3O |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
(Z)-N-[3-[3-aminopropyl(methyl)amino]propyl]octadec-9-enamide |
InChI |
InChI=1S/C25H51N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(29)27-22-19-24-28(2)23-18-21-26/h10-11H,3-9,12-24,26H2,1-2H3,(H,27,29)/b11-10- |
InChI Key |
CMGLAGCNABBSLR-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)CCCN |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















